

## Historical Context and Structural Significance

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### Compound of Interest

Compound Name: *Methyl cholate*

Cat. No.: *B8815926*

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Cholic acid (3 $\alpha$ ,7 $\alpha$ ,12 $\alpha$ -trihydroxy-5 $\beta$ -cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol[1]. Historically, the derivatization of cholic acid into its methyl ester—**methyl cholate**—was a pivotal step in the early structural elucidation of steroidal frameworks. Today, **methyl cholate** is recognized for its unique topological properties. It possesses a rigid, facially amphiphilic steroidal skeleton characterized by a convex hydrophobic face and a concave hydrophilic face populated by three hydroxyl groups. The inherent differential reactivity of these hydroxyls (C3 > C12 > C7) provides a programmable scaffold for regioselective modifications[2].

## Chemical Synthesis: Mechanistic Causality

The conversion of cholic acid to **methyl cholate** is classically achieved via acid-catalyzed Fischer esterification[2]. Alternatively, Lewis acids such as boron trifluoride etherate (BF<sub>3</sub>·Et<sub>2</sub>O) can be employed to mediate the transformation[3].

Causality of Experimental Design: The C24 carboxylic acid is sterically accessible compared to the secondary hydroxyls on the steroid nucleus. By utilizing anhydrous methanol as both the solvent and the nucleophilic reactant, the reaction equilibrium is driven entirely toward the ester product in accordance with Le Chatelier's principle. The addition of a catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and lowering the activation energy for nucleophilic attack[2].

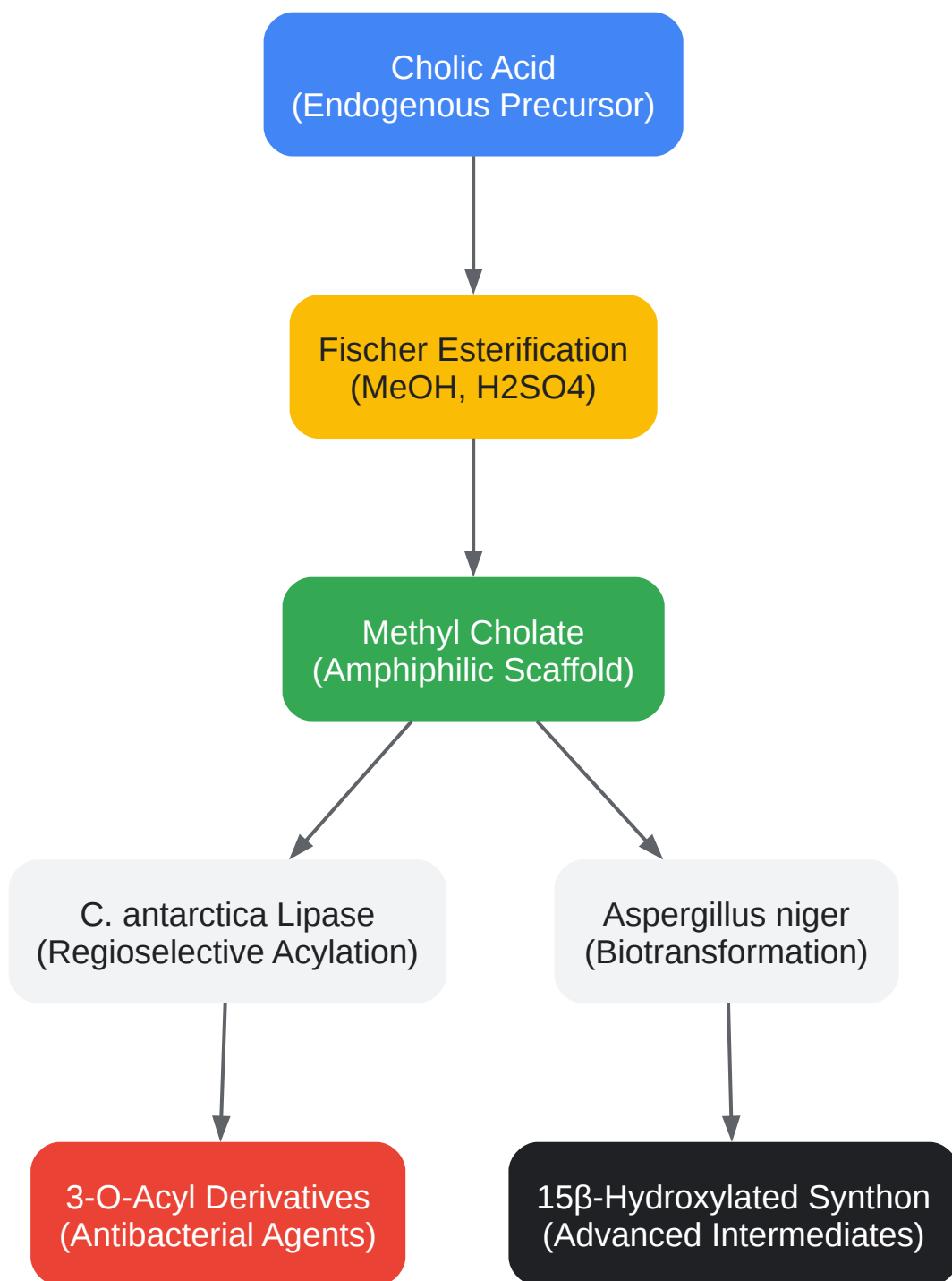
Self-Validation: This synthetic route is inherently self-validating. **Methyl cholate** exhibits significantly lower solubility in cold methanol compared to the parent cholic acid. As the reaction completes and the mixture is cooled, **methyl cholate** spontaneously crystallizes. This physical phase separation drives the reaction to absolute completion and eliminates the need for arduous chromatographic purification[2].

## Enzymatic Functionalization and Biotransformation

While chemical acylation requires complex stoichiometric control to differentiate the C3, C7, and C12 hydroxyls, biocatalysis offers unparalleled regioselectivity.

Lipase-Catalyzed Acylation: Immobilized *Candida antarctica* lipase (e.g., Novozym SP525) catalyzes the quantitative, highly regioselective transesterification of **methyl cholate** at the C3 position using long-chain fatty acid esters like methyl palmitate[4]. The causality here is strictly steric: the equatorial C3 hydroxyl is highly accessible to the enzyme's active site, whereas the C7 and C12 hydroxyls are sterically occluded by the rigid steroidal nucleus. These resulting 3-O-acyl derivatives exhibit notable antibacterial activity[4].

Fungal Biotransformation: Whole-cell biotransformation utilizing the fungus *Aspergillus niger* (ATCC 10549) can selectively oxidize **methyl cholate** to yield rare, highly functionalized derivatives, such as methyl 3 $\alpha$ ,7 $\alpha$ ,12 $\alpha$ ,15 $\beta$ -tetrahydroxy-5 $\beta$ -cholan-24-oate[5]. The enzymatic insertion of a hydroxyl group at the unactivated 15 $\beta$ -position highlights the power of biological systems to bypass multi-step synthetic hurdles that are notoriously difficult to achieve via traditional organic chemistry[5].



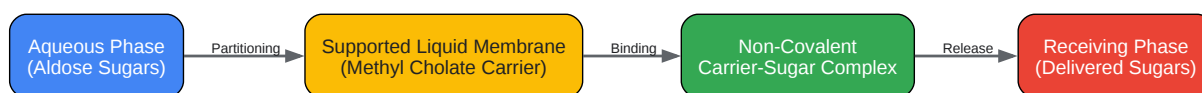
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Caption: Chemical and enzymatic derivation pathways of **Methyl cholate**.

## Supramolecular Chemistry and Drug Delivery

Beyond its role as a synthetic intermediate, **methyl cholate** functions as a dynamic supramolecular carrier. It selectively binds to aldoses (e.g., glucose, galactose, mannose) via non-covalent hydrogen bonding networks. These transient, non-covalent complexes facilitate the transport of highly hydrophilic sugars across hydrophobic supported liquid membranes (SLMs)[1].

In drug development, bile acid esters like **methyl cholate** are utilized to engineer prodrugs and carrier linkers. By exploiting the enterohepatic circulation and specific bile acid transporters, these steroidal conjugates enhance the intestinal absorption and metabolic stability of highly polar active pharmaceutical ingredients[6]. Furthermore, glycosylated derivatives of cholic acid and its esters have been designed to increase the absorption of polar molecules across biological membranes, proving that the hydrophobic steroid nucleus can be finely tuned for specific pharmacokinetic outcomes[3].



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Caption: Supramolecular transport of aldoses across a supported liquid membrane.

## Experimental Protocols

### Protocol 1: Chemical Synthesis of Methyl Cholate via Acid-Catalyzed Esterification

Objective: To convert cholic acid into **methyl cholate** with high purity, bypassing the need for column chromatography[2].

- Solvation & Initiation: Dissolve cholic acid in anhydrous methanol. Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.
- Catalysis: Add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) dropwise. Causality: The strong acid protonates the C24 carboxylic acid, increasing its electrophilicity[2].

- **Reflux:** Heat the mixture to reflux (approx. 65°C) for 4 hours. Causality: Thermal energy drives the endothermic esterification to completion.
- **Crystallization (Self-Validation):** Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. Causality: **Methyl cholate** is significantly less soluble in cold methanol than cholic acid. The spontaneous formation of crystals serves as a visual self-validation of successful conversion[2].
- **Isolation:** Filter the crystals under vacuum and wash with ice-cold methanol to remove residual acid and unreacted starting material.

## Protocol 2: Regioselective Acylation using Immobilized Lipase

Objective: To selectively acylate the C3 hydroxyl group of **methyl cholate** using long-chain fatty acids[4].

- **Preparation:** In a reaction vessel, combine **methyl cholate**, a long-chain fatty acid methyl ester (e.g., methyl palmitate), and immobilized *Candida antarctica* lipase (Novozym SP525) [4].
- **Reaction:** Stir the mixture at 60°C under reduced pressure (8 mm Hg) for 20 hours. Causality: The reduced pressure continuously removes the methanol byproduct, driving the transesterification equilibrium forward. The temperature of 60°C optimizes enzyme kinetics without denaturing the immobilized lipase[4].
- **Regioselectivity Mechanism:** Causality: The enzyme's active pocket selectively accommodates the equatorial C3 hydroxyl group. The C7 and C12 hydroxyls are sterically hindered by the rigid steroidal backbone, ensuring high regioselectivity without chemical protecting groups[4].
- **Purification:** Charge the mixture directly onto a silica gel column. Elute with hexane to recover unreacted methyl palmitate, followed by a more polar solvent to isolate the 3-O-acyl **methyl cholate**[4].

## Quantitative Data Summaries

Table 1: Physicochemical and Biological Properties of **Methyl Cholate** and Derivatives

| Parameter                | Value / Description   | Reference |
|--------------------------|---|-----------|
| Chemical Name            | Methyl 3 $\alpha$ ,7 $\alpha$ ,12 $\alpha$ -trihydroxy-5 $\beta$ -cholan-24-oate    | [2]       |
| Molecular Formula        | C <sub>25</sub> H <sub>42</sub> O <sub>5</sub>                                      | [7]       |
| Melting Point            | 155–156 °C  | [7]       |
| Solubility Profile       | Insoluble in water; soluble in medium-polarity organics (chloroform, ethyl acetate) | [7]       |
| Supramolecular Role      | Transmembrane carrier for aldoses (glucose, galactose, mannose)                     | [1]       |
| Antibacterial MIC        | 27–400 $\mu$ g/mL (for C3-acylated long-chain derivatives)                          | [4]       |
| Fungal Biotransformation | Yields 15 $\beta$ -hydroxylated and 7-oxo derivatives via <i>A. niger</i>           | [5]       |

## References

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- Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients | Source: PMC (NIH) | URL:[6](#)
- Title: **Methyl cholate** | Methyl Ester Form of Cholic Acid | Source: MedChemExpress | URL:[1](#)
- Title: Efficient Lipase-catalyzed Preparation of Long-chain Fatty Acid Esters of Bile Acids | Source: Taylor & Francis (Tandfonline) | URL:[4](#)
- Title: Biotransformation of **methyl cholate** by *Aspergillus niger* | Source: Steroids (ResearchGate) | URL:[5](#)

- Title: Cas 1448-36-8, CHOLIC ACID METHYL ESTER | Source: LookChem | URL:[7](#)
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